molecular formula C17H21NO6S2 B2809798 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine CAS No. 1448064-13-8

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2809798
CAS No.: 1448064-13-8
M. Wt: 399.48
InChI Key: ZQAKQFMDGNSBHV-UHFFFAOYSA-N
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Description

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with furan-2-ylmethyl and 2-methoxyphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with furan-2-ylmethyl sulfonyl chloride under basic conditions.

    Attachment of the 2-Methoxyphenylsulfonyl Group: The final step involves the sulfonylation of the intermediate with 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and sulfoxides.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and sulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((Furan-2-ylmethyl)sulfonyl)piperidine: Lacks the 2-methoxyphenylsulfonyl group.

    1-((2-Methoxyphenyl)sulfonyl)piperidine: Lacks the furan-2-ylmethyl group.

    4-((Furan-2-ylmethyl)sulfonyl)-1-phenylsulfonylpiperidine: Similar structure but with a phenylsulfonyl group instead of 2-methoxyphenylsulfonyl.

Uniqueness

4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine is unique due to the presence of both furan-2-ylmethyl and 2-methoxyphenylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-1-(2-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S2/c1-23-16-6-2-3-7-17(16)26(21,22)18-10-8-15(9-11-18)25(19,20)13-14-5-4-12-24-14/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAKQFMDGNSBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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